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(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

DNA polymerase inhibition pyrrolidine alkaloid selectivity eukaryotic vs prokaryotic enzyme targeting

The compound (2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride (CAS 117781-12-1) is the hydrochloride salt of 1,4-dideoxy-1,4-imino-D-ribitol (DRB), a naturally occurring polyhydroxylated pyrrolidine alkaloid first isolated from Morus alba (mulberry). This iminosugar belongs to the class of azasugars and mimics the pentose structure, conferring inhibitory activity against both eukaryotic DNA polymerases and various glycosidases.

Molecular Formula C5H12ClNO3
Molecular Weight 169.61 g/mol
CAS No. 117781-12-1
Cat. No. B1316022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
CAS117781-12-1
Molecular FormulaC5H12ClNO3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1C(C(C(N1)CO)O)O.Cl
InChIInChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5-;/m1./s1
InChIKeyPZGVJCJRMKIVLJ-YMDUGQBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3R,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride (CAS 117781-12-1): Core Iminosugar Scaffold for Glycosidase and DNA Polymerase Inhibition


The compound (2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride (CAS 117781-12-1) is the hydrochloride salt of 1,4-dideoxy-1,4-imino-D-ribitol (DRB), a naturally occurring polyhydroxylated pyrrolidine alkaloid first isolated from Morus alba (mulberry) [1]. This iminosugar belongs to the class of azasugars and mimics the pentose structure, conferring inhibitory activity against both eukaryotic DNA polymerases and various glycosidases [2]. Its defining (2R,3R,4S) stereochemistry distinguishes it from closely related diastereomers such as 1,4-dideoxy-1,4-imino-D-arabinitol (DAB, 2R,3R,4R) and 1,4-dideoxy-1,4-imino-L-arabinitol (LAB, 2S,3S,4S), resulting in a unique functional profile that prevents simple substitution by in-class analogs.

Why Generic Substitution Fails for (2R,3R,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride: Stereochemical Gatekeeping of Target Engagement


In the polyhydroxylated pyrrolidine iminosugar family, subtle stereochemical variations at the C-2, C-3, and C-4 positions dictate enzyme specificity and inhibitory potency [1]. The (2R,3R,4S) configuration of DRB is essential for selective α-mannosidase inhibition; stereomers with alternative configurations, such as (2S,3R,4S), are markedly less potent due to mismatched binding topology [2]. Furthermore, DRB uniquely inhibits eukaryotic DNA polymerases α and β with IC50 values of 21–35 μM, while seven other structurally related pyrrolidine alkaloids tested in parallel showed no such activity [3]. These configuration-dependent functional outcomes mean that generic replacement with a different diastereomer or enantiomer—even one differing at a single chiral center—can abolish or fundamentally alter the target inhibition profile.

Product-Specific Quantitative Evidence Guide for (2R,3R,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride


Eukaryotic DNA Polymerase Inhibition: Unique Among Naturally Occurring Pyrrolidine Alkaloids

Among eight naturally occurring pyrrolidine alkaloids tested, only 1,4-dideoxy-1,4-imino-D-ribitol (DRB) inhibited eukaryotic DNA polymerases α and β, with IC50 values of 21–35 μM [1]. The other seven alkaloids showed negligible activity. DRB displayed no significant inhibition of prokaryotic DNA polymerases, HIV-1 reverse transcriptase, T7 RNA polymerase, or bovine deoxyribonuclease I [1]. This pattern of selective eukaryotic DNA polymerase inhibition is not shared by structurally analogous iminosugars such as DAB or DNJ, which primarily target glycosidases.

DNA polymerase inhibition pyrrolidine alkaloid selectivity eukaryotic vs prokaryotic enzyme targeting

Stereochemical Requirement for α-Mannosidase Inhibition: The (2R,3R,4S) Configuration Mandate

Structure-activity relationship studies demonstrate that effective α-mannosidase inhibitors within the 2-(aminomethyl)pyrrolidine-3,4-diol series must possess the (2R,3R,4S) configuration [1]. The derivative (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol exhibits competitive inhibition of jack bean α-mannosidase with Ki = 7.4 μM [2]. Stereomers with the (2S,3R,4S) configuration are also competitive inhibitors but are significantly less potent, as their configuration mimics β-D-mannoside rather than α-D-mannoside binding topology [1]. This stereochemical requirement is not observed for other glycosidase targets, where alternative configurations may yield superior inhibition.

alpha-mannosidase inhibitor design stereochemistry-activity relationship iminosugar selectivity

Weak α-Mannosidase and Intestinal α-Glucosidase Activity: A Defined Inhibitory Fingerprint Distinguishing DRB from DAB and LAB

In contrast to DAB (1,4-dideoxy-1,4-imino-D-arabinitol), which is a potent glycogen phosphorylase inhibitor with IC50 values in the low micromolar range, DRB displays only weak inhibition of α-mannosidase (Ki = 1,430,000 nM = 1.43 mM) [1] and rat intestinal isomaltase (IC50 = 17 μM) and sucrase (IC50 = 95 μM) [2]. This relatively weak glycosidase inhibition profile is an advantage when DRB is employed as a DNA polymerase probe, as it minimizes off-target glycosidase interference. DAB and its enantiomer LAB are substantially more potent against glycogen phosphorylase and α-glucosidases respectively, making them unsuitable substitutes for DNA polymerase studies.

glycosidase inhibition profiling iminosugar selectivity DRB vs DAB inhibitory fingerprint

Scaffold Utility for Nucleoside Hydrolase Inhibitor Development: The DRB Core Enables Sub-Nanomolar Protozoan Enzyme Targeting

The 1,4-dideoxy-1,4-imino-D-ribitol scaffold serves as a critical transition state analogue core for designing potent nucleoside hydrolase inhibitors targeting protozoan parasites [1]. N-(9-deaza-adenin-9-yl)methyl-1,4-dideoxy-1,4-imino-D-ribitol (UAMC-00363) displays an IC50 of 0.49 ± 0.31 μM against bloodstream-form Trypanosoma brucei brucei, and related 1-substituted iminoribitol derivatives achieve sub-nanomolar inhibition of purine-specific nucleoside hydrolase [2][3]. This level of potency is not achievable with DAB or LAB scaffolds, which lack the appropriate C-2/C-3/C-4 stereochemical arrangement for transition state mimicry in nucleoside hydrolase active sites.

nucleoside hydrolase inhibitors transition state analogue design antitrypanosomal iminosugars

Enantiomeric Differentiation: DRB is Structurally and Functionally Distinct from Its L-Ribitol Enantiomer

While the D-ribitol (DRB) and L-ribitol enantiomers share identical molecular formulas, their biological activities diverge markedly [1]. The enantiomeric pair DAB (2R,3R,4R) and LAB (2S,3S,4S) have been studied: LAB-1 is a more potent inhibitor of maltose and PNP-glucose hydrolysis than DAB-1, with different inhibition kinetics (mixed vs competitive) observed for various enzyme-substrate combinations [2][3]. By extension, the ribitol enantiomer pair is expected to exhibit analogous stereochemistry-dependent differences in target engagement, particularly for DNA polymerases and α-mannosidases where the (2R,3R,4S) configuration is required for activity.

enantiomeric iminosugar comparison DRB vs L-ribitol polyhydroxylated pyrrolidine chirality

Best Research and Industrial Application Scenarios for (2R,3R,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride


Selective Eukaryotic DNA Polymerase Probe Development

DRB is the only naturally occurring pyrrolidine alkaloid with documented eukaryotic DNA polymerase α and β inhibition (IC50 21–35 μM) and selectivity over prokaryotic polymerases [1]. This makes it the essential starting scaffold for developing small-molecule probes to dissect DNA replication mechanisms or for screening assays where glycosidase-inhibiting iminosugars would introduce confounding off-target effects.

α-Mannosidase Inhibitor SAR Studies Requiring Defined (2R,3R,4S) Stereochemistry

Any structure-activity relationship campaign targeting α-mannosidases must begin with the (2R,3R,4S) configured pyrrolidine-3,4-diol core, as demonstrated by the Ki = 7.4 μM benchmark established for the 2-(benzylamino)methyl derivative [2]. Substitution with alternative stereoisomers yields substantially weaker inhibition, making this specific CAS number the required procurement identity for reproducible SAR.

Transition State Analogue Design for Protozoan Nucleoside Hydrolases

The 1,4-dideoxy-1,4-imino-D-ribitol core is the validated transition state analogue scaffold that has yielded sub-nanomolar inhibitors of trypanosomal nucleoside hydrolases [3]. Procurement of CAS 117781-12-1 is the gateway to synthesizing N-arylmethyl and C-1 substituted derivatives with demonstrated antiparasitic activity, including in vivo efficacy in trypanosomiasis models [4].

Chiral Reference Standard for Enantiomeric Purity Determination in Iminosugar Synthesis

Given the profound difference in biological activity between enantiomeric iminosugar pairs, DRB hydrochloride serves as a critical chiral reference standard for confirming the absolute configuration of synthetic or isolated polyhydroxylated pyrrolidines [5]. Its well-characterized physical properties (melting point 128–132 °C, [α]D values available from primary literature) enable reliable identity verification in quality control workflows.

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